Cas no 1152367-83-3 ((3R)-4,4-Dimethylpyrrolidin-3-ol)

(3R)-4,4-Dimethylpyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- (R)-4,4-dimethylpyrrolidin-3-ol hydrochloride
- (3R)-4,4-dimethylpyrrolidin-3-ol
- (3R)-4,4-Dimethyl-3-pyrrolidinol
- CUVTUAIJKLXTRO-YFKPBYRVSA-N
- (R)-4,4-dimethylpyrrolidin-3-ol
- (3R)-4,4-Dimethylpyrrolidin-3-ol
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- Inchi: 1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3/t5-/m0/s1
- InChI Key: CUVTUAIJKLXTRO-YFKPBYRVSA-N
- SMILES: O[C@H]1CNCC1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 90.5
- Topological Polar Surface Area: 32.299
(3R)-4,4-Dimethylpyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7344417-0.1g |
(3R)-4,4-dimethylpyrrolidin-3-ol |
1152367-83-3 | 0.1g |
$1635.0 | 2023-06-03 | ||
Enamine | EN300-7344417-0.5g |
(3R)-4,4-dimethylpyrrolidin-3-ol |
1152367-83-3 | 0.5g |
$1783.0 | 2023-06-03 | ||
Enamine | EN300-7344417-2.5g |
(3R)-4,4-dimethylpyrrolidin-3-ol |
1152367-83-3 | 2.5g |
$3641.0 | 2023-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6600-250.0mg |
(3R)-4,4-dimethylpyrrolidin-3-ol |
1152367-83-3 | 95% | 250.0mg |
¥2112.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6600-500.0mg |
(3R)-4,4-dimethylpyrrolidin-3-ol |
1152367-83-3 | 95% | 500.0mg |
¥3518.0000 | 2024-07-28 | |
Enamine | EN300-7344417-5.0g |
(3R)-4,4-dimethylpyrrolidin-3-ol |
1152367-83-3 | 5g |
$5387.0 | 2023-06-03 | ||
Enamine | EN300-7344417-10.0g |
(3R)-4,4-dimethylpyrrolidin-3-ol |
1152367-83-3 | 10g |
$7988.0 | 2023-06-03 | ||
Enamine | EN300-7344417-1.0g |
(3R)-4,4-dimethylpyrrolidin-3-ol |
1152367-83-3 | 1g |
$1857.0 | 2023-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1562944-1g |
(R)-4,4-dimethylpyrrolidin-3-ol |
1152367-83-3 | 98% | 1g |
¥12899.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6600-100.0mg |
(3R)-4,4-dimethylpyrrolidin-3-ol |
1152367-83-3 | 95% | 100.0mg |
¥1584.0000 | 2024-07-28 |
(3R)-4,4-Dimethylpyrrolidin-3-ol Related Literature
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
Additional information on (3R)-4,4-Dimethylpyrrolidin-3-ol
Professional Introduction to (3R)-4,4-Dimethylpyrrolidin-3-ol (CAS No. 1152367-83-3)
(3R)-4,4-Dimethylpyrrolidin-3-ol, with the chemical identifier CAS No. 1152367-83-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral pyrrolidine derivative has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The compound's stereochemistry, specifically its (3R) configuration, plays a crucial role in determining its biological activity and interaction with biological targets.
The molecular structure of (3R)-4,4-Dimethylpyrrolidin-3-ol consists of a pyrrolidine ring substituted with two methyl groups at the 4-position and a hydroxyl group at the 3-position. This arrangement imparts a specific three-dimensional conformation that is essential for its pharmacological properties. The presence of the hydroxyl group also makes it a versatile intermediate in organic synthesis, allowing for further functionalization to create more complex molecules.
In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of (3R)-4,4-Dimethylpyrrolidin-3-ol makes it a valuable building block for such chiral drugs. Researchers have been exploring its potential as a precursor in the synthesis of non-peptide agonists and antagonists targeting various biological receptors. For instance, derivatives of this compound have shown promise in the development of drugs for central nervous system disorders, including those affecting neurotransmitter pathways.
One of the most compelling aspects of (3R)-4,4-Dimethylpyrrolidin-3-ol is its role in the synthesis of enantiopure compounds, which are essential for modern drug discovery. The compound's chiral center allows for selective synthesis of one enantiomer over another, which is critical for achieving the desired pharmacological effects. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, have been employed to produce high-purity forms of this compound. These methods not only enhance the yield but also improve the overall quality of the final product.
The pharmaceutical industry has been particularly interested in exploring the potential of (3R)-4,4-Dimethylpyrrolidin-3-ol as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a key role in many cellular processes, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies that minimize side effects. The unique structural features of this compound make it an attractive candidate for such applications.
Recent studies have also highlighted the compound's potential in drug delivery systems. The hydroxyl group in (3R)-4,4-Dimethylpyrrolidin-3-ol can be exploited to create prodrugs or to link this scaffold to other bioactive molecules through covalent bonds. This approach allows for controlled release of therapeutic agents at targeted sites within the body, improving bioavailability and reducing toxicity. Such innovations are particularly relevant in oncology and infectious disease treatments.
The synthesis and application of (3R)-4,4-Dimethylpyrrolidin-3-ol also involve cutting-edge analytical techniques to ensure purity and consistency. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used to characterize this compound and its derivatives. These methods provide detailed insights into the molecular structure and purity of the synthesized products, which are critical for pharmaceutical applications.
The future prospects for (3R)-4,4-Dimethylpyrrolidin-3-ol are promising, with ongoing research focusing on expanding its utility in drug development. Collaborative efforts between academia and industry are likely to drive innovation in this area. As our understanding of biological pathways continues to grow, new opportunities will emerge for leveraging this compound's unique properties.
In conclusion, (3R)-4,4-Dimethylpyrrolidin-3-ol (CAS No. 1152367-83-3) represents a significant advancement in pharmaceutical chemistry. Its chiral structure and versatile synthetic capabilities make it an invaluable tool for developing novel therapeutic agents. With continued research and development, this compound is poised to play a crucial role in addressing some of today's most pressing medical challenges.
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